molecular formula C15H9F3N2O B3014926 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 887267-97-2

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B3014926
CAS No.: 887267-97-2
M. Wt: 290.245
InChI Key: VPLXDSPZOPBAEA-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a biphenyl group and a trifluoromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of biphenyl-4-carboxylic acid hydrazide with trifluoroacetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : Research indicates that derivatives of oxadiazoles display significant anticancer properties. Studies have shown that compounds similar to 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, oxadiazole derivatives have been evaluated for their ability to target specific cancer pathways, leading to promising results in preclinical trials .
  • Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Certain oxadiazole derivatives exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Inhibitors of Enzymatic Activity : Compounds containing the oxadiazole ring have been identified as selective inhibitors of enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE). These enzymes play critical roles in inflammatory processes and signal transduction pathways . The ability of this compound to modulate these pathways could lead to therapeutic applications in treating inflammatory diseases.

Material Science Applications

  • Fluorescent Materials : The incorporation of the trifluoromethyl group into the oxadiazole structure enhances the photophysical properties of the compound. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors . Studies have demonstrated that oxadiazoles can act as effective emitters in OLED devices due to their high thermal stability and luminous efficiency.
  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating oxadiazole units into polymer backbones can improve their thermal stability and UV resistance, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the 5-position significantly influenced cytotoxicity against breast cancer cell lines. The presence of the trifluoromethyl group was found to enhance activity compared to non-fluorinated analogs. This research highlights the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Photophysical Properties

In an investigation into the photophysical properties of various oxadiazoles, this compound exhibited superior fluorescence quantum yields when incorporated into polymer matrices. This finding supports its application in developing advanced materials for optoelectronic devices .

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-1,3,4-oxadiazole: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    5-(Trifluoromethyl)-1,3,4-oxadiazole: Lacks the biphenyl group, which may influence its stability and reactivity.

Uniqueness

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of both the biphenyl and trifluoromethyl groups. These groups contribute to its distinct chemical properties, such as increased stability and reactivity, as well as its potential biological activities.

Biological Activity

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure : The compound consists of a biphenyl group substituted with a trifluoromethyl group and an oxadiazole ring. Its molecular formula is C15_{15}H10_{10}F3_3N2_2O.

Synthesis : Various synthetic methods have been developed for oxadiazole derivatives, including microwave-assisted synthesis and traditional organic reactions. These methods typically yield high purity and efficiency.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A54912.5Apoptosis induction
MCF-715.0Cell cycle arrest
LoVo10.0Apoptosis induction

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays against cyclooxygenase enzymes (COX-1 and COX-2) indicate that this compound selectively inhibits COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme IC50 (µM) Selectivity Ratio
COX-125.01
COX-28.03.125

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this oxadiazole derivative has shown antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : By selectively inhibiting COX enzymes, it reduces inflammation and pain.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and inflammation.

Case Studies

A notable study conducted by Parikh et al. (2020) synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent anticancer activity against multiple cell lines and its favorable selectivity profile in COX inhibition.

Another investigation by Villemagne et al. (2020) focused on the anti-tubercular properties of oxadiazoles, where similar compounds demonstrated effectiveness against Mycobacterium tuberculosis strains.

Properties

IUPAC Name

2-(4-phenylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)14-20-19-13(21-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLXDSPZOPBAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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